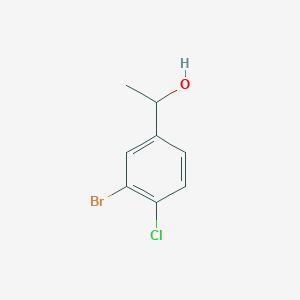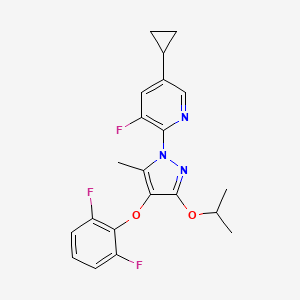
Dhodh-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases. By inhibiting dihydroorotate dehydrogenase, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dhodh-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, altering its chemical structure and potentially its biological activity.
Substitution: Various substitution reactions can be performed on this compound to modify its functional groups, enhancing its properties or creating analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Applications De Recherche Scientifique
Dhodh-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Biology: Researchers use this compound to investigate cellular processes dependent on pyrimidine nucleotides, such as DNA replication and repair.
Medicine: this compound is being explored as a therapeutic agent for treating cancers, autoimmune diseases, and viral infections. Its ability to inhibit dihydroorotate dehydrogenase makes it a promising candidate for combination therapies.
Industry: The compound is used in the development of new drugs and as a reference standard in quality control processes.
Mécanisme D'action
Dhodh-IN-1 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme located on the outer surface of the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound depletes intracellular pyrimidine pools, leading to the inhibition of DNA and RNA synthesis. This results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.
Comparaison Avec Des Composés Similaires
Brequinar: Another potent dihydroorotate dehydrogenase inhibitor with similar mechanisms of action.
Teriflunomide: Used in the treatment of multiple sclerosis, it also targets dihydroorotate dehydrogenase.
Leflunomide: An immunosuppressive drug that inhibits dihydroorotate dehydrogenase and is used in the treatment of rheumatoid arthritis.
Uniqueness of Dhodh-IN-1: this compound stands out due to its high potency and selectivity for dihydroorotate dehydrogenase. It has shown promising results in preclinical studies, particularly in combination therapies for cancer treatment. Its unique chemical structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
Propriétés
Formule moléculaire |
C21H20F3N3O2 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
5-cyclopropyl-2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]-3-fluoropyridine |
InChI |
InChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3 |
Clé InChI |
JNAABFZPXJJMPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


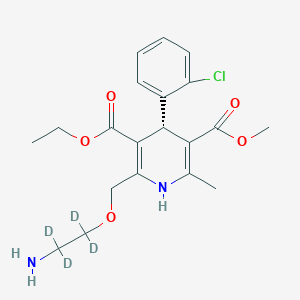
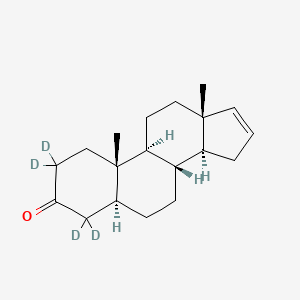
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)

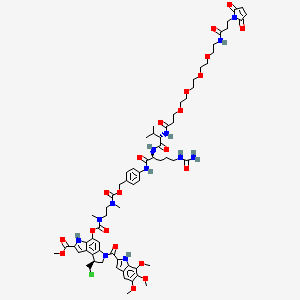
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

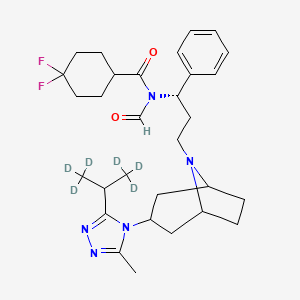

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
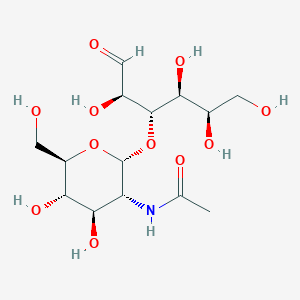
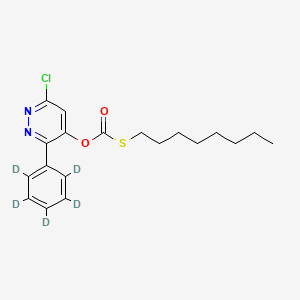
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
